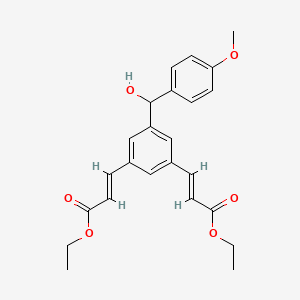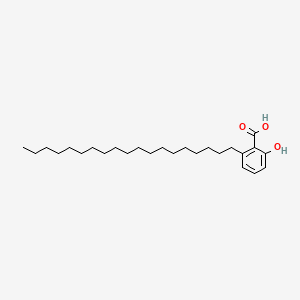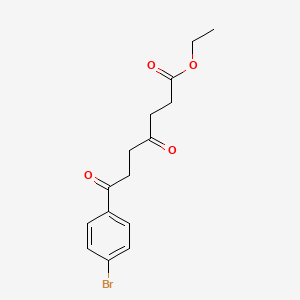
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is likely an organic compound containing a bromophenyl group, a heptanoate group, and an ethyl ester group. The presence of the bromophenyl group suggests that it might be used in reactions where the bromine atom acts as a leaving group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. The compound’s bromophenyl group might make it relatively heavy and possibly increase its boiling point .Aplicaciones Científicas De Investigación
Synthesis and Applications of Bromophenyl Compounds
Bromophenyl compounds are integral in various chemical syntheses and applications, including the development of pharmaceuticals and materials with unique properties. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, demonstrates the broader category of bromophenyl derivatives' relevance in drug development (Qiu, Gu, Zhang, & Xu, 2009). This example underscores the importance of bromophenyl compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials, highlighting the potential relevance of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate in similar contexts.
Brominated Flame Retardants
The study on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food, illustrating the wide application of brominated compounds in enhancing fire safety of materials (Zuiderveen, Slootweg, & de Boer, 2020). Although Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not directly mentioned, the research on brominated flame retardants can provide insights into the compound's potential applications in materials science.
Biodegradation and Environmental Fate
Understanding the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into how similar compounds, potentially including Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, might behave in environmental contexts (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Research on ETBE's aerobic and anaerobic degradation pathways can inform environmental risk assessments and remediation strategies for related compounds.
Antioxidant Activity Analysis
The review on analytical methods used in determining antioxidant activity highlights the importance of evaluating compounds for their potential antioxidant properties, relevant to both food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021). While Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not specifically discussed, the methodologies described could be applied to assess its antioxidant capabilities, if any.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their various biological effects .
Biochemical Pathways
Related compounds such as indole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it were a pharmaceutical, for example, future work might involve optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .
Propiedades
IUPAC Name |
ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGJLBJOBCTBJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729070 |
Source


|
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208318-08-4 |
Source


|
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

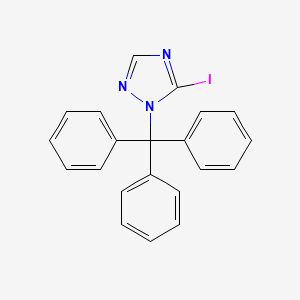

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
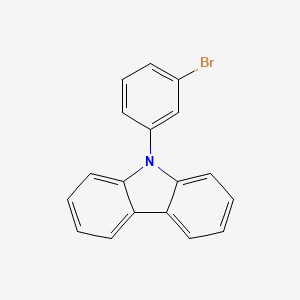



![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

